
1-(6-Chloropyridin-3-yl)ethanone
Overview
Description
1-(6-Chloropyridin-3-yl)ethanone (CAS: 55676-22-7) is a pyridine derivative with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol. Structurally, it consists of a pyridine ring substituted with a chlorine atom at the 6-position and an acetyl group (ethanone) at the 3-position. Key synonyms include 3-acetyl-6-chloropyridine, 2-chloro-5-acetylpyridine, and 5-acetyl-2-chloropyridine .
This compound is widely used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity stems from the electron-withdrawing chlorine atom and the acetyl group, which facilitate nucleophilic substitution and condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Chloropyridin-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3-chloropyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as ligands for metal complexes, influencing catalytic activities. The compound’s structure allows it to participate in various chemical reactions, contributing to its effectiveness in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Pyridine Ring
1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7)
- Molecular Formula: C₇H₅Cl₂NO
- Molecular Weight : 190.03 g/mol
- Key Differences : Incorporates an additional chlorine atom at the 5-position of the pyridine ring.
- Impact: Increased lipophilicity and steric hindrance compared to the mono-chloro derivative. Applications: Likely used in pesticide synthesis or as a precursor for complex heterocycles .
1-(6-Chloro-5-methylpyridin-3-yl)ethanone (CAS: 136592-00-2)
- Molecular Formula: C₈H₈ClNO
- Molecular Weight : 169.61 g/mol
- Key Differences : A methyl group is introduced at the 5-position adjacent to the chlorine atom.
- Impact :
Modifications on the Ethanone Group
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 150698-72-9)
- Molecular Formula: C₇H₃ClF₃NO
- Molecular Weight : 227.55 g/mol
- Key Differences: The methyl group in the ethanone moiety is replaced by a trifluoromethyl (-CF₃) group.
- Impact :
2-Bromo-1-(6-chloropyridin-3-yl)ethanone (CAS: 23794-13-0)
- Molecular Formula: C₇H₅BrClNO
- Molecular Weight : 234.48 g/mol
- Key Differences: Bromine replaces the methyl hydrogen in the ethanone group.
- Impact :
Complex Derivatives with Additional Functional Groups
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone (CAS: 36175-15-2)
- Molecular Formula: C₁₄H₁₂ClNO
- Molecular Weight : 245.71 g/mol
- Key Differences : A 4-chlorophenyl group and a methyl group are appended to the pyridine ring.
- Impact: Increased molecular complexity enhances interactions with hydrophobic pockets in biological targets. Potential use in anticancer or antiviral agent development .
1-(6-Methylpyridin-3-Yl)-2-(4-(Methylsulfonyl)Phenyl)Ethanone (CAS: 221615-75-4)
- Molecular Formula: C₁₅H₁₅NO₃S
- Molecular Weight : 289.35 g/mol
- Key Differences : Incorporates a methylsulfonyl group on the phenyl ring.
- Impact :
- The sulfonyl group’s electron-withdrawing nature modulates electronic properties, favoring interactions with serine/threonine kinases.
- Applications: Candidate for kinase inhibitor development in oncology .
Biological Activity
1-(6-Chloropyridin-3-yl)ethanone, with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 6th position and an ethanone group at the 3rd carbon. This unique substitution pattern influences its reactivity and biological interactions, making it a candidate for various applications in chemistry and biology.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific mechanisms remain to be fully elucidated.
- Insecticidal Properties : Investigations into its insecticidal capabilities indicate that it could serve as a lead compound in developing new pest control agents.
- Enzyme Inhibition : The structure of this compound allows it to interact with enzyme active sites, potentially modulating enzyme activity. This characteristic is crucial for its therapeutic applications.
Case Studies
- Synthesis and Activity of Derivatives : A study synthesized various derivatives of chloropyridinyl esters, including those based on this compound. Some derivatives exhibited potent inhibition against SARS-CoV-2 3CL protease, showcasing the potential for antiviral applications .
- Biological Evaluation of Esters : In vitro assays demonstrated that certain chloropyridinyl esters derived from this compound showed significant enzyme inhibitory activity, with IC50 values in the low nanomolar range. However, many derivatives did not display appreciable antiviral activity despite their enzyme inhibition capabilities .
The mechanism by which this compound exerts its biological effects involves:
- Covalent and Non-Covalent Interactions : The compound can form both covalent and non-covalent bonds with target enzymes, influencing their catalytic activities.
- Ligand Formation : Its derivatives have been shown to act as ligands for metal complexes, which can enhance catalytic processes in synthetic chemistry.
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of 3-Chloropyridine with Acetic Anhydride : This reaction is conducted in the presence of a catalyst such as aluminum chloride under reflux conditions to yield the desired product efficiently .
- Purification Techniques : Following synthesis, purification methods such as recrystallization or distillation are employed to ensure high yield and purity of the final product.
Applications
The potential applications of this compound span various fields:
- Pharmaceuticals : Its derivatives may be explored for drug development due to their biological activities, particularly against viral infections and as enzyme inhibitors .
- Agricultural Chemicals : The insecticidal properties suggest its utility in developing new agrochemicals for pest control.
Summary Table of Biological Activities
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNZYGTQTXRAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381507 | |
Record name | 1-(6-Chloropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55676-22-7 | |
Record name | 1-(6-Chloropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-chloropyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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